![molecular formula C16H15ClN2O2S B5872819 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5872819.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide, also known as CA-4 or Combretastatin A-4, is a naturally occurring compound that has been found to have anti-tumor properties. This compound belongs to the class of compounds known as combretastatins, which are derived from the African tree Combretum caffrum. CA-4 has been found to have a unique mechanism of action that makes it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide works by binding to the protein tubulin, which is a key component of the cytoskeleton of cells. Tubulin is responsible for the formation of microtubules, which are important for cell division. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide disrupts the formation of microtubules, which leads to the death of cancer cells. This mechanism of action is unique among anti-tumor compounds, and makes 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and spread of tumors, as well as to induce apoptosis, or programmed cell death, in cancer cells. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has also been found to have anti-inflammatory properties, which may be useful in the treatment of a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide in lab experiments is its specificity for cancer cells. Unlike some other anti-tumor compounds, 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide does not affect healthy cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for the study of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide. One area of research is the development of new formulations of the compound that are more water-soluble, which would make it easier to administer in vivo. Another area of research is the development of new analogs of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide that have improved anti-tumor properties. Finally, there is ongoing research into the use of 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide in combination with other anti-tumor compounds, which may lead to more effective cancer therapies.
Méthodes De Synthèse
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide can be synthesized in the laboratory using a number of different methods. One of the most commonly used methods involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-nitropropane to form the nitrostyrene intermediate. The nitrostyrene intermediate is then reduced using a metal catalyst to form the aniline intermediate, which is then reacted with thioacetic acid to form 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide.
Applications De Recherche Scientifique
2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has been extensively studied for its anti-tumor properties. It has been found to be effective against a wide range of tumor types, including breast, lung, prostate, and colon cancer. 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide works by disrupting the formation of new blood vessels that are necessary for the growth and spread of tumors. This process is known as angiogenesis, and 2-[(2-anilino-2-oxoethyl)thio]-N-(4-chlorophenyl)acetamide has been found to be a potent inhibitor of this process.
Propriétés
IUPAC Name |
2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-12-6-8-14(9-7-12)19-16(21)11-22-10-15(20)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKBAFGAYJFVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)
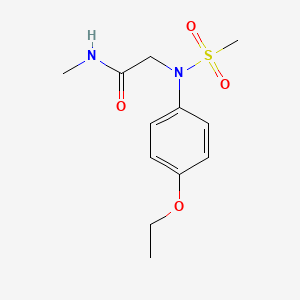
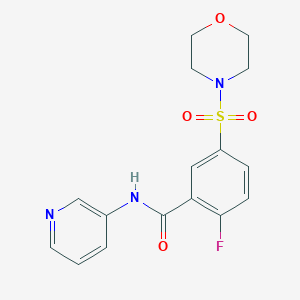

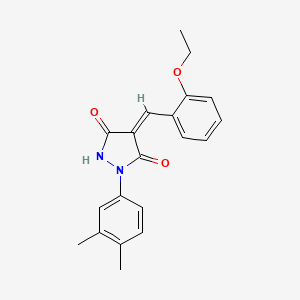

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)

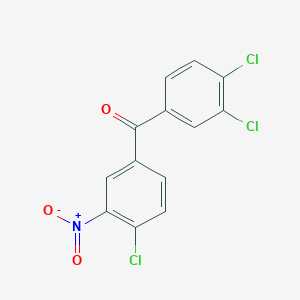
![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
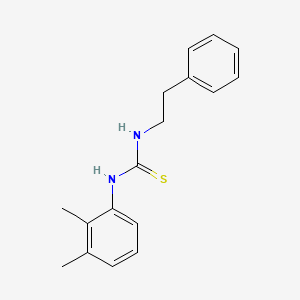
![N-(2-ethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5872835.png)
![3-(2-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5872841.png)